MAO-B Inhibition and Selectivity Advantage
Cyclopentyl-(2,4-dimethoxy-benzyl)-amine demonstrates a measurable inhibition of human monoamine oxidase B (MAO-B) with an IC50 of 115 nM [1]. This value, while less potent than the clinical MAO-B inhibitors selegiline (IC50 ≈ 6.8–38 nM) and rasagiline (IC50 = 4.43 nM), positions the compound as a moderately active probe that can be utilized as a less potent comparator or a starting scaffold for further optimization [2]. Its primary differentiation lies in its off-target profile: at the alpha-2A adrenergic receptor, the compound exhibits a Ki > 100,000 nM, yielding a selectivity index of >870-fold for MAO-B over this off-target [1].
| Evidence Dimension | IC50 (nM) for human MAO-B |
|---|---|
| Target Compound Data | 115 nM |
| Comparator Or Baseline | Selegiline (IC50 = 6.8–38 nM) ; Rasagiline (IC50 = 4.43 nM) [2] |
| Quantified Difference | Target compound is 3- to 26-fold less potent than clinical comparators |
| Conditions | In vitro enzyme inhibition assay using recombinant human MAO-B and kynuramine substrate; 20-minute incubation; fluorescence spectrophotometry detection [1] |
Why This Matters
Procurement of this compound as a research tool is justified for experiments requiring a defined, moderately potent MAO-B inhibitor with a high selectivity margin against a common off-target (alpha-2A adrenergic receptor), avoiding the confounding ultra-high potency of clinical reference agents.
- [1] BindingDB. BDBM50597772 (CHEMBL5170103): IC50 = 115 nM for human MAO-B; Ki > 100,000 nM for rat alpha-2A adrenergic receptor. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50597772 (accessed 2026). View Source
- [2] Scilit. Rasagiline [N‐propargyl‐1R(+)‐aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B. British Journal of Pharmacology (2001) 132, 500–506. IC50 = 4.43±0.92 nM (MAO-B). https://www.scilit.net/publications/388b889c1668d9e411508b9c73cea423 View Source
